molecular formula C29H24N2O5 B3501704 3,7-Bis(furan-2-carbonyl)-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

3,7-Bis(furan-2-carbonyl)-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No.: B3501704
M. Wt: 480.5 g/mol
InChI Key: VNZSXYUBHNMSJP-UHFFFAOYSA-N
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Description

3,7-Bis(furan-2-carbonyl)-1,5-diphenyl-3,7-diazabicyclo[331]nonan-9-one is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Bis(furan-2-carbonyl)-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonane with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3,7-Bis(furan-2-carbonyl)-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furanones

    Reduction: Alcohol derivatives

    Substitution: Halogenated or nitrated phenyl derivatives

Scientific Research Applications

3,7-Bis(furan-2-carbonyl)-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3,7-Bis(furan-2-carbonyl)-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The furan and phenyl groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane
  • 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
  • Bicyclo[3.3.1]nonane derivatives

Uniqueness

3,7-Bis(furan-2-carbonyl)-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one is unique due to its combination of furan, phenyl, and diazabicyclo[3.3.1]nonane moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3,7-bis(furan-2-carbonyl)-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N2O5/c32-25(23-13-7-15-35-23)30-17-28(21-9-3-1-4-10-21)18-31(26(33)24-14-8-16-36-24)20-29(19-30,27(28)34)22-11-5-2-6-12-22/h1-16H,17-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZSXYUBHNMSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN(CC(C2=O)(CN1C(=O)C3=CC=CO3)C4=CC=CC=C4)C(=O)C5=CC=CO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7-Bis(furan-2-carbonyl)-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 2
Reactant of Route 2
3,7-Bis(furan-2-carbonyl)-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 3
3,7-Bis(furan-2-carbonyl)-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 4
3,7-Bis(furan-2-carbonyl)-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 5
3,7-Bis(furan-2-carbonyl)-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 6
3,7-Bis(furan-2-carbonyl)-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

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